2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate
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Overview
Description
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate is a complex organic compound with a molecular formula of C16-H18-N2-O2.C4-H4-O4 and a molecular weight of 386.44 . This compound is notable for its unique structure, which includes an oxime functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate typically involves the formation of the oxime from the corresponding ketone or aldehyde. This is achieved through the reaction of the carbonyl compound with hydroxylamine (NH2OH) under acidic conditions to form the oxime
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate involves its interaction with specific molecular targets and pathways. The oxime group is known to reactivate acetylcholinesterase (AChE), an enzyme that is inhibited by organophosphate compounds . This reactivation process involves the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the restoration of its activity.
Comparison with Similar Compounds
2-(2-Methyldiphenylmethoxy)acetamide oxime hydrogen fumarate can be compared with other oxime-based compounds, such as:
Pralidoxime: An FDA-approved oxime used to treat organophosphate poisoning.
Obidoxime: Another oxime-based antidote with similar applications.
HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.
Methoxime: An oxime derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the presence of the hydrogen fumarate salt, which may confer distinct properties and applications compared to other oxime-based compounds .
Properties
CAS No. |
18656-26-3 |
---|---|
Molecular Formula |
C20H22N2O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(Z)-[1-amino-2-[(2-methylphenyl)-phenylmethoxy]ethylidene]-hydroxyazanium;(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c1-12-7-5-6-10-14(12)16(20-11-15(17)18-19)13-8-3-2-4-9-13;5-3(6)1-2-4(7)8/h2-10,16,19H,11H2,1H3,(H2,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YCUAEJFMRQCOBF-WLHGVMLRSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC/C(=[NH+]/O)/N.C(=C/C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCC(=[NH+]O)N.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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